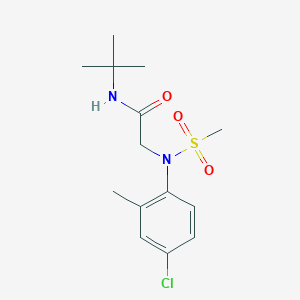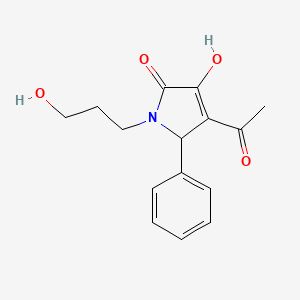![molecular formula C21H21N5OS B5204612 2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic compound that includes several functional groups, making it a candidate for various chemical reactions and potential applications in organic synthesis and materials science. Research on similar compounds offers insights into the synthesis, molecular structure, and properties of such complex molecules.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves stereoselective alkylation, N-alkylation, and ring-closing metathesis (RCM) as key steps. For example, a convenient synthesis of trans-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones from 4-allyl-3,4-dihydro-1H-pyridine-2-thiones has been described, utilizing stereoselective alkylation and RCM (Sośnicki & Struk, 2010). This method highlights the synthetic potential of obtaining bicyclic pi-peridinones, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide detailed information on the geometric and electronic structure, which is crucial for understanding the reactivity and properties of the molecule (Cansiz et al., 2012).
Chemical Reactions and Properties
Research on tetrahydroquinoline and related derivatives reveals various chemical reactions they can undergo, such as Lewis acid-catalyzed reactions with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields (Lu & Shi, 2007). These findings are indicative of the chemical versatility of tetrahydroisoquinolines and their potential as intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of similar compounds are largely influenced by their molecular structure. For instance, the crystalline structure and density can be determined through X-ray diffraction, providing insights into the compound's stability and potential applications in material science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's potential applications. Studies on related molecules, like oxidative cyclization of tertiary amines to produce pyrrolo-dihydroisoquinolines, demonstrate the diverse chemical behavior that can be expected from the compound (Grigg et al., 1992).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-2-12-26-20(17-7-10-22-11-8-17)23-24-21(26)28-15-19(27)25-13-9-16-5-3-4-6-18(16)14-25/h2-8,10-11H,1,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFKQIDIYXBVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)
![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)







![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
